molecular formula C13H24N2O2 B1508476 tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate CAS No. 1093066-82-0

tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

Cat. No.: B1508476
CAS No.: 1093066-82-0
M. Wt: 240.34 g/mol
InChI Key: DXDSHEWYMGOXRR-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry, particularly the advancement of azetidine and piperidine synthesis methodologies. The compound represents a convergence of two important areas of heterocyclic research that developed significantly throughout the twentieth and twenty-first centuries. Azetidines, as four-membered nitrogen-containing heterocycles, have attracted considerable attention due to their unique strain-driven reactivity characteristics, which distinguish them from both the highly reactive three-membered aziridines and the more stable five- and six-membered nitrogen heterocycles.

The synthetic accessibility of compounds like this compound became more feasible with the development of advanced protecting group strategies, particularly the widespread adoption of tert-butoxycarbonyl protection for amine functionalities. This protecting group strategy revolutionized synthetic organic chemistry by providing a stable yet readily removable protection for nitrogen atoms, enabling complex multi-step syntheses that would otherwise be challenging or impossible. The combination of azetidine and piperidine ring systems in a single molecule represents a sophisticated approach to creating structurally complex intermediates that can serve multiple synthetic purposes.

Recent advances in azetidine chemistry have significantly enhanced the synthetic utility of compounds containing these four-membered rings. The strain inherent in azetidine rings, while making them more reactive than larger heterocycles, also provides unique opportunities for selective transformations under appropriate reaction conditions. This balance between reactivity and stability has made azetidine-containing compounds increasingly valuable in pharmaceutical chemistry and materials science applications.

Significance in Modern Organic Chemistry

This compound occupies a prominent position in contemporary organic synthesis due to its dual heterocyclic architecture and protected amine functionality. The compound demonstrates remarkable versatility as a synthetic intermediate, particularly in the development of pharmacologically active compounds targeting specific biological pathways. Patent literature reveals extensive use of piperidin-4-yl azetidine derivatives, including structures closely related to this compound, as inhibitors of Janus kinase 1, highlighting the medicinal chemistry significance of this structural motif.

The molecular framework of this compound provides multiple sites for chemical modification, making it an attractive scaffold for drug discovery programs. The azetidine ring offers opportunities for ring-opening reactions and substitution processes, while the piperidine ring can undergo various functionalization reactions at multiple positions. The tert-butoxycarbonyl protecting group can be selectively removed under mild acidic conditions, revealing the free piperidine nitrogen for further elaboration or biological activity.

Current research applications of this compound extend beyond traditional pharmaceutical chemistry into areas such as polymer science and materials chemistry. The strain-driven reactivity of the azetidine component has been exploited in polymerization reactions, while the overall molecular architecture provides opportunities for the design of chiral templates and catalysts. The compound's structural complexity also makes it valuable for studying conformational effects and molecular recognition phenomena.

Property Value Reference
Chemical Abstracts Service Number 1093066-82-0
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
Predicted Boiling Point 315.0±35.0 °C
Predicted Density 1.090±0.06 g/cm³
MDL Number MFCD13195341
Recommended Storage Temperature 2-8°C

The synthetic methodology for preparing this compound typically involves multi-step processes that showcase modern synthetic organic chemistry techniques. General synthetic approaches often begin with 4-amino-1-tert-butoxycarbonyl-piperidine as a starting material, which undergoes nucleophilic substitution reactions with appropriate azetidine precursors. These reactions are typically conducted in dichloromethane with triethylamine as a base, followed by purification through flash column chromatography using methanol-dichloromethane solvent systems.

The commercial availability of this compound from multiple suppliers demonstrates its recognized value in research applications. Pricing data indicates that the compound commands premium prices reflecting its specialized nature and synthetic complexity, with costs ranging from $400 to $429 per gram depending on purity specifications and supplier. The compound is typically available in purities of 95% or higher, with various package sizes ranging from 1 gram to 100 grams to accommodate different research requirements.

Properties

IUPAC Name

tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-11(6-10-15)14-7-4-8-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDSHEWYMGOXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731931
Record name tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093066-82-0
Record name tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a tert-butyl group, an azetidine ring, and a piperidine structure. These characteristics suggest potential biological activities that could be leveraged in pharmacological applications. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and key data.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{22}N_{2}O_{2}, with a molecular weight of approximately 238.33 g/mol. The compound's structure can be represented as follows:

tert Butyl 4 azetidin 1 yl piperidine 1 carboxylate\text{tert Butyl 4 azetidin 1 yl piperidine 1 carboxylate}

Pharmacological Profile

The pharmacological profile of this compound indicates potential applications in various therapeutic areas. Preliminary studies suggest that the compound may exhibit:

  • Antidepressant Activity : Similar compounds have been explored for their effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • CNS Activity : The presence of both azetidine and piperidine moieties suggests potential interactions with central nervous system (CNS) receptors.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesPotential Activity
Tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylateAzetidine + PiperidineCNS activity
Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylateDifferent substitutionCNS activity
N-Methylpiperazine derivativesSimpler structureAntidepressant properties

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is proposed that the compound may interact with specific neurotransmitter receptors or enzymes involved in neurotransmission.

Case Studies and Research Findings

Recent studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound:

  • Neuropharmacological Studies : Research on similar piperidine derivatives has shown significant effects on anxiety and depression models in rodents, indicating the potential for this compound to influence mood disorders.
  • In Vitro Studies : Initial in vitro assays demonstrated that analogs of this compound could inhibit certain enzymes associated with neurodegenerative diseases, suggesting a possible protective effect on neuronal health.

Safety and Toxicology

Safety data for this compound indicate that it possesses a favorable safety profile compared to other compounds in its class. However, detailed toxicological studies are necessary to confirm its safety for human use.

Scientific Research Applications

Neurological Disorders

Research indicates that tert-butyl 4-(azetidin-1-yl)piperidine-1-carboxylate may interact with neurotransmitter systems, suggesting applications in treating neurological disorders such as depression, anxiety, and neurodegenerative diseases. Preliminary studies have shown that similar compounds can modulate neurotransmission, which is critical for maintaining cognitive functions and emotional balance .

Anticancer Properties

The compound's structural characteristics position it as a potential lead in developing anticancer agents. Investigations into its effects on cyclin-dependent kinases (CDKs) have revealed promising results, indicating that it may inhibit cell cycle progression in cancer cells. This mechanism is crucial for developing targeted therapies against various malignancies .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods often include the formation of the azetidine ring followed by functionalization to introduce the piperidine moiety. Understanding the synthesis pathway is essential for optimizing yield and purity for potential therapeutic use .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : Research has demonstrated that derivatives of piperidine can enhance synaptic transmission and exhibit neuroprotective effects in animal models of neurodegeneration .
  • Anticancer Research : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties .
  • Pharmacokinetics and Dynamics : Understanding the pharmacokinetic profiles of such compounds is crucial for assessing their therapeutic viability. Studies have indicated favorable absorption and distribution characteristics, which are essential for effective drug formulation .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is commonly removed under acidic conditions to yield the free amine.

Reaction Conditions Reagents Products Source
Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0°C to rt, 2–4 hTFA, DCM4-(azetidin-1-yl)piperidine,
HCl in dioxane, rt, 1 hHCl (4M in dioxane)4-(azetidin-1-yl)piperidine hydrochloride salt

Mechanism :
Protonation of the Boc group’s carbonyl oxygen by TFA or HCl leads to cleavage of the carbamate, releasing CO₂ and isobutylene. This reaction is critical for generating reactive amines for further functionalization.

Nucleophilic Substitution at the Piperidine Nitrogen

The deprotected amine undergoes alkylation or acylation to introduce new substituents.

Reaction Type Reagents Products Source
AlkylationMethyl iodide, K₂CO₃, DMFN-Methyl-4-(azetidin-1-yl)piperidine
AcylationAcetyl chloride, Et₃N, THFN-Acetyl-4-(azetidin-1-yl)piperidine

Key Observations :

  • Alkylation typically requires polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃).

  • Acylation proceeds efficiently with acyl halides and tertiary amines as acid scavengers .

Ring-Opening Reactions of the Azetidine Moiety

The azetidine ring’s strain drives reactivity in ring-opening transformations.

Reaction Type Reagents Products Source
Acid-catalyzed ring openingH₂SO₄, H₂OLinear amine derivatives
Nucleophilic ring expansionNaN₃, NH₄ClPiperazine analogs via C–N bond insertion

Mechanistic Insight :

  • Acidic conditions protonate the azetidine nitrogen, weakening the C–N bond and facilitating ring opening.

  • Nucleophiles like azide ions attack the β-carbon, expanding the ring to a six-membered structure .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling to form biaryl or alkyl-aryl bonds.

Reaction Type Catalyst/Reagents Products Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME4-(Azetidin-1-yl)-1-arylpiperidine
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated piperidine-azetidine hybrids

Optimized Conditions :

  • Suzuki reactions require aryl boronic acids and inert atmospheres.

  • Buchwald-Hartwig amination employs bulky ligands (e.g., Xantphos) to stabilize the palladium catalyst .

Reductive Amination

The free amine reacts with aldehydes/ketones under reductive conditions to form secondary amines.

Substrate Reducing Agent Products Source
FormaldehydeNaBH₃CN, MeOHN-Methyl-4-(azetidin-1-yl)piperidine
CyclohexanoneNaBH(OAc)₃, AcOHN-Cyclohexyl-4-(azetidin-1-yl)piperidine

Yield Considerations :

  • NaBH₃CN is preferred for stabilizing imine intermediates in protic solvents.

Oxidation Reactions

The piperidine ring’s tertiary amine can be oxidized to N-oxide derivatives.

Oxidizing Agent Conditions Products Source
m-Chloroperbenzoic acid (mCPBA)DCM, 0°C to rt, 6 h4-(Azetidin-1-yl)piperidine N-oxide
H₂O₂, FeSO₄H₂O/EtOH, 50°C, 12 hN-Oxide with retained azetidine ring

Challenges :

  • Over-oxidation of the azetidine ring is minimized using mild oxidizing agents like mCPBA.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate primarily differ in the substituents at the 4-position of the piperidine ring. Below is a detailed comparison of these compounds based on molecular properties, synthesis, applications, and safety.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent at 4-Position CAS Number Key Features
This compound C₁₃H₂₄N₂O₂ 240.34 Azetidin-1-yl Not explicitly provided<sup>*</sup> Strained azetidine ring enhances reactivity; Boc group ensures stability .
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 Amino and pyridin-3-yl 1707580-61-7 Aromatic pyridine moiety introduces π-π interactions; dual functional groups .
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate C₁₃H₂₅NO₃ 243.34 3-Hydroxypropyl 156185-63-6 Hydroxyl group improves solubility; TPSA = 49.8 Ų, moderate GI absorption .
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate C₁₃H₂₀BrN₃O₂ 342.22 4-Bromo-1H-pyrazol-1-yl 877399-50-3 Brominated heterocycle for cross-coupling reactions; high market demand .
4-(Azetidin-1-yl)piperidine dihydrochloride C₈H₁₇N₂·2HCl 209.15 (free base) Azetidin-1-yl (deprotected) 864246-02-6 Hydrochloride salt form; lacks Boc group, increasing amine reactivity .

Key Research Findings and Trends

Reactivity Trends : Azetidine-containing derivatives exhibit higher reactivity in alkylation and acylation reactions compared to bulkier substituents (e.g., pyridinyl) due to ring strain .

Solubility and Bioavailability: Hydroxypropyl and aminomethyl groups enhance aqueous solubility, making them favorable for oral drug formulations .

Market Demand : Brominated and pyrazolyl derivatives are prioritized in industrial markets for their versatility in medicinal chemistry .

Preparation Methods

Boc Protection of Piperidine Precursor

The initial step involves protecting the piperidine nitrogen with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide in aqueous media at room temperature. This reaction typically proceeds over 18 hours, yielding tert-butyl piperidine-1-carboxylate derivatives with high purity.

Step Reagents and Conditions Outcome Yield
Boc protection Piperidine derivative + di-tert-butyl dicarbonate + NaOH, water, 20°C, 18h tert-Butyl piperidine-1-carboxylate derivative >90%

This step is critical to protect the nitrogen and prevent unwanted side reactions in subsequent steps.

One-Pot Click Chemistry (Alternative Method)

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent THF, DMF, or aqueous sodium hydroxide solution Choice depends on step; Boc protection favors aqueous media; substitution favors aprotic solvents
Temperature 0°C to room temperature (20-25°C) Lower temperatures prevent side reactions
Reaction Time 0.5 to 18 hours Boc protection requires longer times; substitution shorter
Catalysts/Base Sodium hydroxide for Boc protection; organic base or no catalyst for substitution Base facilitates nucleophilic substitution
Purification Filtration, vacuum drying, chromatography Chromatography used for final purification

Research Findings and Yields

  • Boc protection of piperidine derivatives with di-tert-butyl dicarbonate in aqueous NaOH at 20°C over 18 hours yields protected piperidine derivatives with yields typically exceeding 90%.
  • Nucleophilic substitution of tert-butyl 4-halopiperidine-1-carboxylate with azetidine derivatives yields the target compound with yields ranging from 70% to 90%, depending on reaction conditions and purity of reagents.
  • One-pot click chemistry methods demonstrate high purity (>95%) and high isolated yields (~90–97%) for related tert-butyl piperidine carboxylate derivatives, indicating potential for adaptation to azetidine substitution.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range Notes
Boc Protection Piperidine derivative Di-tert-butyl dicarbonate, NaOH, water, 20°C, 18h >90% Protects nitrogen for further reactions
Nucleophilic Substitution tert-Butyl 4-halopiperidine-1-carboxylate Azetidine, base, THF/DMF, 0-25°C 70-90% Introduces azetidine ring selectively
One-Pot Click Chemistry (adapted) tert-Butyl 4-(propioloyloxy)piperidine-1-carboxylate Azides, CuI catalyst, DIPEA, DMF, 0°C, 5 min ~90-97% High purity; adaptable for azetidine

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate in academic research?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Introduction of the azetidine moiety via nucleophilic substitution or reductive amination.
  • Step 2 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., Boc anhydride in THF) .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
  • Key reagents: Boc anhydride, azetidine derivatives, and palladium catalysts for coupling reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for tert-butyl (~1.4 ppm) and azetidine (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₆N₂O₂: 278.20) .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Store at room temperature in amber glass bottles to prevent photodegradation; avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can conflicting spectral data be resolved during structural confirmation of this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Utilize NOESY or HSQC to resolve overlapping signals caused by stereochemical complexity .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of spatial arrangement (e.g., using SHELX programs for refinement) .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., tert-butyl piperidine derivatives) to validate chemical shifts .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Reaction Optimization : Adjust stoichiometry of azetidine derivatives (1.2–1.5 eq) and monitor progress via TLC .
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .

Q. How does the steric environment of the azetidine ring influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • Steric Hindrance Analysis : Azetidine’s compact ring structure increases steric crowding at the 4-position of piperidine, reducing reactivity toward bulky electrophiles.
  • Computational Modeling : Employ density functional theory (DFT) to predict reaction pathways and transition states .
  • Experimental Validation : Compare reaction rates with larger rings (e.g., pyrrolidine) to quantify steric effects .

Key Research Challenges

  • Stereochemical Control : Achieving enantiomeric purity in azetidine-containing derivatives requires chiral catalysts or chromatographic resolution .
  • Biological Activity Profiling : Preliminary assays (e.g., kinase inhibition) should correlate structural modifications (e.g., fluorination) with potency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate
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tert-Butyl 4-(azetidin-1-yl)piperidine-1-carboxylate

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